N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentyl group, a tetrahydropyrano[4,3-c]pyrazole ring, and a trifluoromethyl-substituted benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Tetrahydropyrano[4,3-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions, using cyclopentyl halides or cyclopentyl Grignard reagents.
Attachment of Trifluoromethyl-Substituted Benzamide: This step typically involves amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving its molecular targets.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide: shares structural similarities with other compounds containing the tetrahydropyrano[4,3-c]pyrazole ring system and trifluoromethyl-substituted benzamide moiety.
Cyclopentyl derivatives: Compounds with cyclopentyl groups attached to various functional groups.
Trifluoromethyl-substituted benzamides: Compounds with trifluoromethyl groups attached to benzamide structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties
Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H29N3O2 and features a tetrahydropyrano moiety fused with a pyrazole ring. The cyclopentyl group enhances its lipophilicity, which may influence its pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability and bioactivity.
Property | Value |
---|---|
Molecular Formula | C22H29N3O2 |
Molecular Weight | 369.5 g/mol |
CAS Number | 1798490-69-3 |
The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes and receptors. Similar compounds have demonstrated anti-inflammatory and anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can suppress inflammatory responses in various cell types. For instance, they may inhibit the production of pro-inflammatory cytokines like IL-1β and TNF-α in macrophages.
- Anticancer Potential : The compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways.
- Cholinesterase Inhibition : Some studies suggest that derivatives of this compound could act as inhibitors of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of structurally related compounds on RAW 264.7 macrophages, it was found that treatment significantly reduced the secretion of pro-inflammatory cytokines in response to lipopolysaccharide stimulation. The compound's ability to modulate the MAPK pathway was highlighted as a critical mechanism for its anti-inflammatory effects.
Case Study 2: Cholinesterase Inhibition
A comparative analysis of various synthesized compounds showed that certain derivatives exhibited significant inhibition rates against AChE and butyrylcholinesterase (BChE). For instance, one derivative showed an IC50 value of 1.6 g/L for AChE inhibition, indicating potential therapeutic applications in neurodegenerative disorders.
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)14-5-3-4-13(10-14)19(27)24-11-17-16-12-28-9-8-18(16)26(25-17)15-6-1-2-7-15/h3-5,10,15H,1-2,6-9,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLWVVSGGPERPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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